REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1.P(Br)(Br)[Br:16]>C(Cl)Cl>[Br:16][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:11]([F:14])([F:13])[F:12]
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Name
|
|
Quantity
|
1.04 g
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Type
|
reactant
|
Smiles
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COC1=CC(=C(C=C1)CO)C(F)(F)F
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Name
|
|
Quantity
|
1.64 g
|
Type
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reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
to yield a crude oil which
|
Type
|
CUSTOM
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Details
|
was purified via flash chromatography (10% DCM in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |